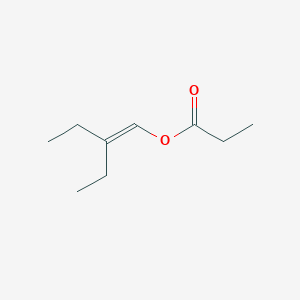

2-Ethyl-1-buten-1-yl Propionate

説明

Contextualizing Enol Esters and Propionate (B1217596) Esters in Advanced Organic Synthesis and Methodology Development

Enol esters are valuable intermediates in organic synthesis, serving as precursors for the formation of enolates, which are powerful nucleophiles for carbon-carbon bond formation. masterorganicchemistry.com The reactivity of the enol double bond allows for a variety of transformations, including cycloadditions and rearrangements. nih.gov The stereoselective synthesis of highly substituted enol esters remains a significant challenge and an active area of research, with methods like the 1,4-hydroboration of α,β-unsaturated amides offering pathways to stereodefined tetrasubstituted enolborinates. nih.gov

Propionate esters, on the other hand, are esters of propanoic acid. They are found in various natural products and are used as building blocks in the synthesis of more complex molecules. The ester functional group itself is a cornerstone of organic chemistry, participating in a wide array of reactions such as hydrolysis, transesterification, and reactions with organometallic reagents. researchgate.net The synthesis of propionate esters is typically achieved through Fischer esterification of propanoic acid with an alcohol in the presence of an acid catalyst. researchgate.net

The Significance of 2-Ethyl-1-buten-1-yl Propionate as a Model System for Fundamental Chemical Investigations

A "model system" in chemistry is a compound or reaction that is studied to understand fundamental principles that can be applied to more complex systems. Given its structure, 2-ethyl-1-buten-1-yl propionate possesses a tetrasubstituted enol double bond, a feature that presents interesting stereochemical and reactivity questions. The ethyl and propyl groups offer a simple yet distinct electronic and steric environment.

However, a thorough search of the scientific literature reveals a lack of studies where 2-ethyl-1-buten-1-yl propionate has been explicitly used as a model system. Research on tetrasubstituted enolates and their reactions, such as aldol (B89426) reactions, tends to focus on the development of new synthetic methods rather than the detailed investigation of a single, specific enol ester like 2-ethyl-1-buten-1-yl propionate. nih.gov

Scope and Objectives of Academic Inquiry into the Chemical Compound

The current scope of academic inquiry specifically into 2-ethyl-1-buten-1-yl propionate appears to be extremely limited. While its constituent parts, the enol ester and propionate ester functionalities, are subjects of extensive research, the compound as a whole has not been a focus.

Potential areas for future academic investigation could include:

Synthesis: Developing and optimizing synthetic routes to produce 2-ethyl-1-buten-1-yl propionate with high stereoselectivity. This could involve the acylation of the enolate of 3-pentanone (B124093) or the addition of propanoic acid to 3-hexyne.

Reactivity: A detailed study of its reactivity in fundamental organic reactions, such as hydrolysis under acidic and basic conditions, its behavior in cycloaddition reactions, and its utility in cross-coupling reactions.

Spectroscopic and Physical Properties: A comprehensive characterization of its physical and spectroscopic properties would be essential for any future research.

At present, the scientific community awaits research that will bring 2-ethyl-1-buten-1-yl propionate out of obscurity and into the light of systematic chemical investigation.

Structure

3D Structure

特性

IUPAC Name |

2-ethylbut-1-enyl propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-8(5-2)7-11-9(10)6-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZZYIXWSKDHFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=COC(=O)CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl 1 Buten 1 Yl Propionate

Mechanistic Elucidation of Esterification and Enolization Pathways Leading to the Chemical Compound

The synthesis of 2-Ethyl-1-buten-1-yl Propionate (B1217596) is fundamentally governed by the principles of enolization and subsequent O-acylation. The process begins with the formation of an enol or enolate from 2-ethylbutanal (B1361351), which then acts as a nucleophile, attacking a propionyl electrophile such as propionic anhydride (B1165640) or propionyl chloride.

Investigations into Kinetic and Thermodynamic Control in Formation

The formation of the enolate from an unsymmetrical carbonyl compound like 2-ethylbutanal can lead to two different regioisomeric products. However, 2-ethylbutanal has only one alpha-carbon bearing protons, which simplifies the regioselectivity aspect. The critical control lies in the stereoselectivity of the enolate double bond (E/Z isomerism) and the conditions that favor O-acylation over C-acylation.

Kinetic vs. Thermodynamic Control: The deprotonation of aldehydes to form enolates is a key step where kinetic and thermodynamic parameters are crucial. ochemacademy.comudel.edu

Kinetic Control: Achieved using strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) with short reaction times. ochemacademy.comlibretexts.org These conditions favor the rapid removal of the most accessible proton, leading to the less substituted, or "kinetic," enolate. udel.edulibretexts.org For 2-ethylbutanal, this would rapidly generate the corresponding lithium enolate. The reaction is essentially irreversible under these conditions. udel.edulibretexts.org

Thermodynamic Control: Employs weaker bases (like sodium hydride or alkoxides) at higher temperatures (room temperature or above) for longer reaction times. ochemacademy.com These conditions allow for an equilibrium to be established between the starting aldehyde and the enolate. masterorganicchemistry.com Over time, the more stable, or "thermodynamic," enolate will predominate. masterorganicchemistry.com

The choice of base and reaction conditions is paramount. To synthesize 2-Ethyl-1-buten-1-yl Propionate, complete conversion to the enolate is desired before introducing the propionylating agent to avoid side reactions. libretexts.orglibretexts.org Strong bases like LDA in an aprotic solvent like THF are ideal for this purpose. libretexts.orglibretexts.org

The following table summarizes the conditions for selective enolate formation:

| Control Type | Base | Temperature | Reaction Time | Resulting Enolate |

| Kinetic | Strong, bulky (e.g., LDA) | Low (-78 °C) | Short (< 1 hour) | Less substituted, formed faster |

| Thermodynamic | Strong, small (e.g., NaH, NaOEt) | High (≥ Room Temp.) | Long (> 20 hours) | More substituted, more stable |

This table is based on general principles of enolate formation. ochemacademy.comlibretexts.orgmasterorganicchemistry.com

Exploration of Transition States and Intermediates in Catalyzed Routes

The reaction mechanism for enolate formation and subsequent acylation involves distinct transition states.

Enolate Formation: When using a base like LDA, the process is believed to proceed through a cyclic, six-membered transition state, often referred to as the Ireland model. pharmaxchange.info In this model, the lithium cation coordinates with the carbonyl oxygen, while the diisopropylamine (B44863) portion of the base abstracts the alpha-proton. pharmaxchange.info The stereochemistry of the resulting enolate (E or Z) is influenced by the steric bulk of the substituents on the carbonyl compound. pharmaxchange.info

Acid-Catalyzed Enolization: In the presence of an acid catalyst, the carbonyl oxygen is first protonated, increasing the acidity of the alpha-protons. masterorganicchemistry.comyoutube.com A weak base (like water or the conjugate base of the acid) then removes an alpha-proton to form the enol. masterorganicchemistry.com The rate-limiting step is often the addition of the enol to a protonated electrophile. masterorganicchemistry.com

Acylation Transition State: The subsequent acylation of the formed enolate with an agent like propionic anhydride can also proceed through a cyclic transition state, which helps to deliver the acyl group to the oxygen atom. jove.com For decarboxylation reactions following hydrolysis, a six-membered cyclic transition state is also invoked, leading to an enol which then tautomerizes. jove.com

Development of Novel Catalytic Systems for the Synthesis of 2-Ethyl-1-buten-1-yl Propionate

Modern synthetic chemistry has moved towards catalytic methods to improve efficiency, selectivity, and sustainability.

Homogeneous and Heterogeneous Catalysis for Selective Bond Formation

Homogeneous Catalysis: Transition metal complexes are effective for synthesizing enol esters. Cobalt-catalyzed hydro-oxycarbonylation of alkynes with carboxylic acids provides a direct route to enol esters with high regio- and stereoselectivity. organic-chemistry.org A catalyst generated from Co(BF4)2, a phosphine (B1218219) ligand, and zinc can achieve high yields under mild conditions. organic-chemistry.org Ruthenium-based pincer complexes have also been developed for the dehydrogenative synthesis of esters from enol ethers and water, showcasing an atom-economical approach where H2 is the only byproduct. nih.gov

Heterogeneous Catalysis: Solid-supported catalysts offer advantages in terms of separation and reusability. For instance, strongly acidic ion-exchange resins like Dowex 50W have been used effectively in the large-scale synthesis of simple esters like ethyl propionate, demonstrating the potential for similar application in enol ester synthesis. chemicalbook.com

The table below shows examples of metal-catalyzed enol ester synthesis methodologies.

| Catalyst System | Substrates | Product Type | Key Features |

| Co(BF4)2 / Tridentate Phosphine / Zn | Alkynes, Carboxylic Acids | Enol Esters | High yields, Markovnikov regioselectivity, works for internal alkynes. organic-chemistry.org |

| Ru-Acr(Ph) Complex | Enol Ethers, Water | Esters | Dehydrogenative oxidation, H2 as sole byproduct. nih.gov |

| Pd(II)/Cu(OAc)2 | Enol Ethers | Enals | Extremely low catalyst loadings, aqueous conditions. organic-chemistry.org |

| AgBF4 | Terminal Alkynes, Ac2O | (Z)-β-haloenol acetates | High regio- and stereoselectivity. mdpi.com |

Organocatalytic Strategies for Enol Ester Synthesis

Organocatalysis avoids the use of metals, offering a greener alternative. Proline, a simple amino acid, is a cornerstone organocatalyst that can catalyze reactions by forming a nucleophilic enamine intermediate from an aldehyde. youtube.com This enamine can then react with electrophiles. While often used for C-C bond formation, the principles can be extended to O-acylation. The reaction proceeds through a catalytic cycle where the aldehyde and a secondary amine catalyst form an enamine, which is a better nucleophile than the corresponding enol. youtube.com Boron Lewis acids have also been shown to catalyze the intermolecular carboacyloxylation of ynamides with esters to produce fully substituted enol esters with high stereoselectivity. nih.gov

Biocatalytic Approaches to Structurally Related Propionate Esters

Biocatalysis, particularly using enzymes like lipases, is a powerful tool for ester synthesis under mild conditions. nih.gov Lipases, which naturally hydrolyze triglycerides, can be used to catalyze esterification and transesterification reactions in non-aqueous environments. nih.gov Research has demonstrated the successful synthesis of various propionate esters using this method. For example:

Benzyl Propionate: Synthesized via esterification using immobilized lipases like Novozym 435, achieving significant conversion. nih.gov

Fatty Acid Ethyl Esters (Biodiesel): Lipases immobilized on supports like Q-Sepharose®, sometimes enhanced with additives like sodium dodecyl sulfate (B86663) (SDS), show high activity in producing these esters. mdpi.com The biocatalyst TLL-Q-SDS showed activity 93-fold higher than the free enzyme. mdpi.com

These biocatalytic methods, while not directly reported for 2-Ethyl-1-buten-1-yl Propionate, are highly relevant for the synthesis of structurally related propionate esters and indicate a promising avenue for future research into greener production methods. nih.govresearchgate.netdntb.gov.ua

Green Chemistry Principles Applied to the Synthesis of 2-Ethyl-1-buten-1-yl Propionate

The application of green chemistry principles to the synthesis of 2-Ethyl-1-buten-1-yl Propionate is critical for developing environmentally benign and sustainable industrial processes. This approach prioritizes the reduction of waste, minimization of energy consumption, and the use of renewable resources. Key strategies include the development of atom-economical reactions, the use of solvent-free conditions, and the sourcing of starting materials from sustainable feedstocks. Biocatalysis, utilizing enzymes like lipases, represents a forefront strategy in green ester synthesis, offering high selectivity under mild conditions. acs.orgmdpi.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgjocpr.com Reactions with high atom economy are preferred as they generate minimal waste. wikipedia.orgjst.go.jp The traditional Fischer-Speier esterification, which involves the reaction of a carboxylic acid (propionic acid) with an alcohol (2-ethyl-1-buten-1-ol) in the presence of an acid catalyst, is an inherently atom-economical process where the only byproduct is water. nrochemistry.com

Solvent-free reaction conditions represent another significant advancement in green synthesis. rsc.org Eliminating organic solvents reduces environmental impact, lowers costs associated with solvent purchasing and disposal, and simplifies product purification. acs.org For the synthesis of 2-Ethyl-1-buten-1-yl Propionate, a solvent-free approach could involve heating the neat mixture of propionic acid and 2-ethyl-1-buten-1-ol with a suitable catalyst. Solid acid catalysts, such as zeolites, ion-exchange resins, or supported Lewis acids like zinc chloride on silica, are particularly advantageous for these systems. researchgate.net They are easily separated from the reaction mixture by simple filtration, can often be reused, and can be designed for high activity and selectivity, thus minimizing by-product formation. researchgate.netorganic-chemistry.org

The following table summarizes various catalytic systems used in solvent-free esterification reactions, which are applicable to the synthesis of 2-Ethyl-1-buten-1-yl Propionate.

| Catalyst System | Reactants | Conditions | Yield | Reference |

| p-Toluenesulfonic acid (PTSA) | Fatty Acids & Alcohols | Classical Heating | Good | rsc.org |

| Aliquat 336 (PTC) | Fatty Acids & Alcohols | Microwave or Classical Heating | Good to Very Good | rsc.org |

| Immobilized Lipase (C. antarctica) | Fatty Acids & Isoamyl Alcohol | 65 °C | >76% Conversion | acs.org |

| Sulfuric Acid (SA) | Fatty Acids & Isoamyl Alcohol | 90 °C | >76% Conversion | acs.org |

| SiO₂/ZnCl₂ | Carboxylic Acids & Alcohols | 60-70 °C, Heating Mantle | 54% (Acetic acid & 3-methyl-1-butanol) | researchgate.net |

| Polystyrene-supported DMAP | Alcohols & Acid Anhydrides | Solvent-free | High | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

A key aspect of greening the synthesis of 2-Ethyl-1-buten-1-yl Propionate is the use of renewable starting materials for both the propionate and the butenyl components.

Sustainable Propionate Moiety:

The propionate portion of the target molecule is derived from propionic acid. Traditionally produced from petrochemicals, propionic acid can be manufactured sustainably through the fermentation of renewable biomass. nih.govpatsnap.com Various strains of Propionibacterium are capable of producing propionic acid from different carbon sources, including low-cost agricultural residues and industrial byproducts. nih.govresearchgate.netnih.gov This biotechnological route reduces reliance on fossil fuels and can utilize waste streams, contributing to a circular economy. nih.gov For instance, feedstocks like sweet sorghum bagasse, apple pomace, and crude glycerol (B35011) from biodiesel production have been successfully used to produce propionic acid with significant yields. nih.govresearchgate.netnih.gov

The table below presents research findings on the biotechnological production of propionic acid from various sustainable feedstocks.

| Feedstock | Microorganism | Yield (g/g) | Final Concentration (g/L) | Reference |

| Sweet Sorghum Bagasse Hydrolysate | Propionibacterium freudenreichii | 0.51 | Not Specified | nih.gov |

| Sweet Sorghum Bagasse + Glycerol | Propionibacterium freudenreichii | 0.59 | Not Specified | nih.gov |

| Apple Pomace Extract | Propionibacterium freudenreichii | 0.40 | 8.01 | nih.gov |

| Cassava Bagasse Hydrolysate | Propionibacteria | Not Specified | Not Specified | researchgate.net |

| Glucose (for comparison) | Propionibacterium freudenreichii | 0.44 | Not Specified | nih.gov |

This table is interactive. Click on the headers to sort the data.

Sustainable Butenyl Moiety:

The 2-ethyl-1-butenyl moiety is derived from its corresponding alcohol, 2-ethyl-1-butanol. This C6 alcohol can be sourced from renewable pathways. A prominent route is the upgrading of bio-butanol. Bio-butanol itself is a product of Acetone-Butanol-Ethanol (ABE) fermentation, a well-established process that can utilize various biomass and waste feedstocks, such as food waste. cabidigitallibrary.orgbohrium.com

Once bio-butanol is obtained, it can be converted to larger alcohols through reactions like the Guerbet condensation. researchgate.netnih.gov The Guerbet reaction couples primary alcohols to form larger, branched alcohols. nih.gov For example, n-butanol can be converted to 2-ethyl-1-hexanol through this process. researchgate.net A similar principle can be applied to produce the C6 alcohol, 2-ethyl-1-butanol, from smaller bio-derived alcohols. This catalytic upgrading of bio-alcohols provides a direct link between renewable biomass and the essential C6 building block required for the synthesis of 2-Ethyl-1-buten-1-yl Propionate.

Comprehensive Analysis of the Chemical Reactivity and Transformation of 2 Ethyl 1 Buten 1 Yl Propionate

Unimolecular and Bimolecular Reaction Mechanisms of the Enol Ester Moiety

No specific kinetic or mechanistic studies on the hydrolysis or transesterification of 2-Ethyl-1-buten-1-yl Propionate (B1217596) have been found in the scientific literature. Generally, the hydrolysis of enol esters can be catalyzed by acids or bases, proceeding through mechanisms involving the formation of a tetrahedral intermediate. The rate of these reactions would be influenced by factors such as pH, temperature, and solvent. Similarly, transesterification, the exchange of the propionate group with another alkoxy group, would likely require a catalyst, such as a strong acid or base, or an organometallic complex. Kinetic studies would be necessary to determine the reaction order, rate constants, and activation parameters, but such data is not available for this specific compound.

There is no documented evidence of pericyclic or sigmatropic rearrangements specifically involving 2-Ethyl-1-buten-1-yl Propionate in the surveyed literature. While the molecule possesses a structure that could potentially undergo sigmatropic rearrangements, such as a-sigmatropic rearrangement (Claisen rearrangement), experimental or theoretical studies confirming this reactivity are absent. Such rearrangements are typically thermally or photochemically induced and proceed through a concerted, cyclic transition state.

Addition Reactions to the Olefinic Double Bond of 2-Ethyl-1-buten-1-yl Propionate

Specific studies on the electrophilic addition to the double bond of 2-Ethyl-1-buten-1-yl Propionate are not available. In theory, the double bond could react with various electrophiles. The regioselectivity of such an addition would be governed by the relative stability of the resulting carbocation intermediate (Markovnikov's rule). However, without experimental data, the precise outcomes and the influence of the enol ester functionality on the reaction's regioselectivity remain undetermined.

The potential for 2-Ethyl-1-buten-1-yl Propionate to participate in cycloaddition reactions, such as the Diels-Alder reaction, has not been reported. For it to act as a diene, it would need to adopt a suitable conformation, and its reactivity would depend on the electronic nature of the dienophile. There is no available data on its behavior in such reactions.

Chemoselective Oxidation and Reduction Studies of 2-Ethyl-1-buten-1-yl Propionate

No studies concerning the chemoselective oxidation or reduction of 2-Ethyl-1-buten-1-yl Propionate have been found. Such studies would be crucial to understand how to selectively transform one functional group (the double bond or the ester) while leaving the other intact. This would involve testing a range of oxidizing and reducing agents under various reaction conditions to determine the selectivity.

Selective Reduction of Ester and Alkene Functionalities

There is no specific experimental data in the scientific literature detailing the selective reduction of the ester and alkene functionalities of 2-ethyl-1-buten-1-yl propionate. In theory, the selective reduction of either the ester or the carbon-carbon double bond would depend on the choice of reducing agent and reaction conditions.

Hypothetical Reduction Pathways:

| Functional Group | Reagent Class | Potential Products |

| Ester | Metal Hydrides (e.g., LiAlH₄) | 2-Ethyl-1-buten-1-ol and Propanol |

| Alkene | Catalytic Hydrogenation (e.g., H₂/Pd) | 2-Ethylbutyl Propionate |

| Both | Harsh reduction conditions | 2-Ethylbutan-1-ol and Propanol |

This table is based on general principles of organic chemistry and does not represent experimentally verified results for 2-Ethyl-1-buten-1-yl Propionate.

Controlled Oxidation for Introduction of Specific Chemical Groups

Similarly, no dedicated studies on the controlled oxidation of 2-ethyl-1-buten-1-yl propionate are present in the available literature. The presence of a carbon-carbon double bond suggests that this moiety would be susceptible to various oxidative cleavage or modification reactions.

Potential Oxidation Reactions:

| Reagent Class | Potential Transformation | Potential Products |

| Ozonolysis (O₃) | Cleavage of the double bond | Propanal, 2-Pentanone, and Propionic Anhydride (B1165640) (after workup) |

| Epoxidation (e.g., m-CPBA) | Formation of an epoxide ring | 2-Ethyl-1,2-epoxybutyl Propionate |

| Dihydroxylation (e.g., OsO₄) | Formation of a diol | 2-Ethyl-1,2-dihydroxybutyl Propionate |

This table outlines theoretical outcomes based on established oxidation reactions of alkenes and does not reflect specific experimental data for 2-Ethyl-1-buten-1-yl Propionate.

Radical Reactions and Polymerization Chemistry of the Chemical Compound

The potential for 2-ethyl-1-buten-1-yl propionate to undergo radical reactions or serve as a monomer in polymerization is an area that remains unexplored in academic and industrial research.

Investigation of Radical Initiated Transformations

No studies investigating the radical-initiated transformations of 2-ethyl-1-buten-1-yl propionate have been found. While radical additions to alkenes are a fundamental class of reactions, the specific behavior of this compound under such conditions has not been documented.

Exploration of its Potential as a Monomer in Academic Polymer Research

There is no evidence in the scientific literature to suggest that 2-ethyl-1-buten-1-yl propionate has been investigated or utilized as a monomer in polymer research. The steric hindrance around the double bond, due to the presence of the ethyl group, might pose challenges for efficient polymerization.

Advanced Spectroscopic and Mechanistic Elucidation of 2 Ethyl 1 Buten 1 Yl Propionate and Its Reaction Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination and for studying the dynamic processes of 2-Ethyl-1-buten-1-yl Propionate (B1217596) in solution.

The structural complexity of 2-Ethyl-1-buten-1-yl Propionate, featuring stereoisomerism (E/Z) at the C=C double bond, necessitates the use of advanced multi-dimensional NMR techniques for complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would be crucial for identifying the spin-spin coupling networks within the molecule. It would reveal correlations between the vinylic proton and the methylene (B1212753) protons of the adjacent ethyl group, as well as the coupling between the methylene and methyl protons within each ethyl and propionate moiety.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon atom to its attached proton(s), such as the vinylic CH to its corresponding carbon, and the various CH₂ and CH₃ groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the E/Z geometry of the double bond by observing the through-space interactions between the vinylic proton and the protons of the neighboring ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for 2-Ethyl-1-buten-1-yl Propionate

| Atom Number | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1 | Vinylic CH | 6.0-6.5 | 135-145 | C2, C3, C(O) |

| 2 | Quaternary C= | - | 120-130 | - |

| 3, 3' | -CH₂- (on C=) | 2.0-2.4 | 20-30 | C1, C2, C4 |

| 4, 4' | -CH₃ (on C=) | 0.9-1.2 | 10-15 | C2, C3 |

| 5 | Carbonyl C=O | - | 170-175 | - |

| 6 | -O-CH₂- | 2.2-2.6 | 25-35 | C5, C7 |

Note: Predicted chemical shift values are approximate and can be influenced by solvent and stereochemistry.

In-situ or real-time NMR spectroscopy is a powerful, non-invasive method for monitoring the progress of chemical reactions directly within the NMR tube. This technique allows for the acquisition of a series of spectra over time, providing a "snapshot" of the reaction mixture at various stages. For the synthesis of 2-Ethyl-1-buten-1-yl Propionate, such as through the enolization and subsequent acylation of 2-ethylbutanal (B1361351), in-situ NMR could provide invaluable mechanistic data.

By monitoring the decrease in signal intensity of the starting materials (e.g., the aldehydic proton of 2-ethylbutanal) and the concurrent increase in the characteristic signals of the 2-Ethyl-1-buten-1-yl Propionate product (e.g., the vinylic proton signal), one can determine the reaction rate and order. Furthermore, the appearance and subsequent disappearance of signals corresponding to transient intermediates can help elucidate the reaction mechanism. This is particularly useful for studying dynamic processes like the keto-enol tautomerism that precedes the esterification.

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Product Characterization

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS), often coupled with techniques like liquid chromatography (UHPLC-HRMS), provides highly accurate mass measurements, typically to within a few parts per million (ppm). For 2-Ethyl-1-buten-1-yl Propionate, with a molecular formula of C₉H₁₆O₂, the calculated exact mass is 156.11503 Da.

HRMS would be used to measure the mass of the molecular ion ([M]⁺˙) or the protonated molecule ([M+H]⁺) with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental composition, effectively distinguishing 2-Ethyl-1-buten-1-yl Propionate from other potential compounds that might have the same nominal mass but a different molecular formula.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For 2-Ethyl-1-buten-1-yl Propionate, the fragmentation in positive-ion mode would likely proceed through several characteristic pathways for esters. The protonated molecule ([M+H]⁺, m/z 157.1223) would be expected to undergo fragmentations such as:

Loss of propanoic acid: A common rearrangement for enol esters, leading to the loss of a neutral molecule of propanoic acid (74.03678 Da) to yield a highly stable C₆H₉⁺ ion at m/z 83.0855.

Cleavage of the ester bond: Alpha-cleavage next to the carbonyl group could result in the loss of the ethoxycarbonyl group or related fragments.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur within the propionate moiety, leading to the loss of ethene (28.0313 Da) and the formation of a protonated enol of vinyl acetate (B1210297).

Loss of alkyl radicals: Fragmentation within the ethyl groups attached to the double bond could lead to the loss of methyl (•CH₃) or ethyl (•C₂H₅) radicals.

Table 2: Predicted Key MS/MS Fragments for Protonated 2-Ethyl-1-buten-1-yl Propionate ([C₉H₁₆O₂ + H]⁺)

| m/z (Predicted) | Formula of Fragment | Plausible Origin |

|---|---|---|

| 157.1223 | [C₉H₁₇O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 129.0912 | [C₇H₁₃O₂]⁺ | [M+H - C₂H₄]⁺ (Loss of ethene from ethyl group) |

| 113.1274 | [C₇H₁₇]⁺ | [M+H - CO₂]⁺ (Decarboxylation) |

| 83.0855 | [C₆H₁₁]⁺ | [M+H - C₃H₄O₂]⁺ (Loss of propanoic acid) |

| 57.0335 | [C₃H₅O]⁺ | [CH₃CH₂CO]⁺ (Propionyl cation) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures light scattering from vibrations that cause a change in polarizability.

For 2-Ethyl-1-buten-1-yl Propionate, the key vibrational bands would confirm the presence of the defining ester and enol functionalities.

C=O Stretch: A very strong and characteristic absorption in the IR spectrum would be observed for the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. This band would also be present, though potentially weaker, in the Raman spectrum.

C=C Stretch: The enol C=C double bond stretch would give rise to a band around 1650-1680 cm⁻¹. This vibration is often stronger in the Raman spectrum than in the IR spectrum.

C-O Stretches: Esters exhibit two distinct C-O stretching vibrations. The C(=O)-O stretch and the O-C (alkyl) stretch, which appear as strong bands in the fingerprint region of the IR spectrum, typically between 1000 and 1300 cm⁻¹.

C-H Stretches: The spectrum would also show C-H stretching vibrations for the sp²-hybridized vinylic C-H (above 3000 cm⁻¹) and the sp³-hybridized alkyl C-H groups (just below 3000 cm⁻¹).

Analysis of these vibrational modes, including their precise frequencies and intensities, can provide insights into the molecular conformation and potential intermolecular interactions, such as dipole-dipole interactions in the condensed phase.

Table 3: Characteristic Vibrational Frequencies for 2-Ethyl-1-buten-1-yl Propionate

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch (vinylic) | =C-H | 3010-3095 | Medium | Medium |

| C-H Stretch (alkyl) | C-H | 2850-2960 | Strong | Strong |

| C=O Stretch | Ester | 1735-1750 | Very Strong | Medium |

| C=C Stretch | Enol | 1650-1680 | Medium | Strong |

| C-H Bend | CH₂, CH₃ | 1375-1465 | Medium | Medium |

| C-O Stretch | C(=O)-O | 1200-1300 | Strong | Weak |

Analysis of Hydrogen Bonding and Conformational Preferences

The conformational landscape of 2-Ethyl-1-buten-1-yl Propionate is primarily governed by the rotational barriers around the C-O and C-C single bonds of the ester functionality and the orientation of the 2-ethylbutyl group. While direct experimental data on the conformational preferences of 2-Ethyl-1-buten-1-yl Propionate is not extensively available in the literature, computational studies on analogous unsaturated esters and related molecules provide a strong basis for inference.

The planarity of the ester group is a key feature, with the s-trans and s-cis conformations being the two principal rotamers. For many acyclic esters, the s-trans conformation, where the alkyl group of the alcohol moiety and the carbonyl group are on opposite sides of the C-O single bond, is generally favored due to reduced steric hindrance. However, the specific substitution pattern in 2-Ethyl-1-buten-1-yl Propionate may influence this preference.

Hydrogen bonding plays a crucial role in the interaction of 2-Ethyl-1-buten-1-yl Propionate with protic solvents or in the presence of acidic or basic catalysts. The carbonyl oxygen of the ester acts as a hydrogen bond acceptor. In solution, solvent molecules can form hydrogen bonds with the carbonyl oxygen, leading to shifts in the vibrational frequency of the C=O stretching mode in infrared (IR) spectroscopy. The extent of this shift can provide insights into the strength of the hydrogen bonding interaction.

Intramolecular hydrogen bonding is not expected to be a significant factor in the isolated molecule. However, in reaction intermediates, such as the enol form during its synthesis, intramolecular hydrogen bonding could play a stabilizing role. masterorganicchemistry.com

Table 1: Predicted Conformational Preferences and Hydrogen Bonding Interactions

| Interaction Type | Description | Expected Spectroscopic Signature (IR) |

| Conformational Isomerism | Equilibrium between s-trans and s-cis rotamers around the ester C-O bond. | Subtle shifts in the C=O and C-O stretching frequencies. |

| Intermolecular H-Bonding | Interaction of the carbonyl oxygen with protic solvents (e.g., alcohols, water). | Broadening and red-shift of the C=O stretching band. |

| Intermediate H-Bonding | Potential for intramolecular H-bonding in enol intermediates during synthesis. | Appearance of a broad O-H stretching band and shifts in C=C and C-O bands. |

Monitoring of Reaction Progress via Characteristic Vibrational Modes

The synthesis of 2-Ethyl-1-buten-1-yl Propionate, likely proceeding through the esterification of the corresponding enol or via a transesterification reaction, can be effectively monitored in real-time using Fourier Transform Infrared (FT-IR) spectroscopy. mdpi.comresearchgate.net This technique allows for the tracking of the disappearance of reactants and the appearance of the product by monitoring characteristic vibrational modes.

The key vibrational modes for monitoring the reaction include:

C=O Stretch of the Propionate: The strong carbonyl (C=O) stretching vibration of the ester product is a prominent and easily identifiable peak, typically appearing in the region of 1735-1750 cm⁻¹. acs.orgmdpi.com The increase in the intensity of this band directly correlates with the formation of 2-Ethyl-1-buten-1-yl Propionate.

O-H Stretch of the Enol/Alcohol Reactant: If the synthesis involves the esterification of an enol or an alcohol, the disappearance of the broad O-H stretching band, typically found in the 3200-3600 cm⁻¹ region, can be monitored.

C=C Stretch of the Enol/Enol Ester: The C=C stretching vibration of the butenyl group in both the reactant enol and the product enol ester will be present. While its position may shift slightly upon esterification, its presence is a key indicator of the unsaturated moiety. This peak is generally of medium intensity and appears around 1650-1680 cm⁻¹.

By creating a calibration curve that correlates the absorbance of a characteristic peak with the concentration of the respective species, quantitative analysis of the reaction kinetics can be performed. mdpi.com

Table 2: Characteristic FT-IR Frequencies for Reaction Monitoring

| Functional Group | Vibrational Mode | Reactant (e.g., Enol) | Product (Enol Ester) |

| O-H | Stretching | ~3200-3600 cm⁻¹ (broad) | Absent |

| C=O | Stretching | Absent | ~1735-1750 cm⁻¹ (strong) |

| C=C | Stretching | ~1650-1670 cm⁻¹ (medium) | ~1660-1680 cm⁻¹ (medium) |

| C-O | Stretching | ~1050-1150 cm⁻¹ | ~1150-1250 cm⁻¹ (strong) |

Computational and Theoretical Investigations of 2 Ethyl 1 Buten 1 Yl Propionate

Reaction Pathway Modeling and Transition State Characterization

Elucidation of Activation Barriers and Rate Constants for Key Transformations

No specific studies detailing the activation barriers or rate constants for transformations involving 2-Ethyl-1-buten-1-yl Propionate (B1217596) were identified. Such studies would typically involve high-level quantum mechanical calculations to map out the potential energy surface for reactions such as thermal decomposition, hydrolysis, or oxidation.

Prediction of Reaction Selectivity (Chemo-, Regio-, Stereo-)

There is no available research that computationally predicts the chemoselectivity, regioselectivity, or stereoselectivity of reactions involving 2-Ethyl-1-buten-1-yl Propionate. These types of predictive studies are crucial for understanding and optimizing synthetic routes and reaction outcomes.

Prediction of Spectroscopic Parameters and Computational Validation with Experimental Data

No computational studies predicting the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) of 2-Ethyl-1-buten-1-yl Propionate, nor any studies that perform a computational validation against experimental spectra, were found. This type of research is vital for the structural elucidation and characterization of chemical compounds.

Synthesis and Characterization of Novel Derivatives and Analogs of 2 Ethyl 1 Buten 1 Yl Propionate

Design Principles for Structural Modification and Introduction of Novel Functionalities

The rational design of new derivatives of 2-Ethyl-1-buten-1-yl Propionate (B1217596) is centered on the strategic alteration of its core structure to introduce novel properties and functionalities. These modifications primarily target two key regions of the molecule: the propionate ester moiety and the 2-ethyl-1-buten-1-yl enol system.

Alterations to the Propionate Ester Moiety for Modified Reactivity

The propionate ester group is a primary site for structural modification to influence the reactivity and physicochemical properties of the molecule. Key strategies include:

Varying the Ester Alkyl Chain: Replacing the ethyl group of the propionate with different alkyl or aryl substituents can modulate the steric hindrance and electronic effects at the carbonyl center. For instance, introducing bulkier groups can enhance hydrolytic stability, while electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Introducing Functional Groups: The incorporation of functional groups, such as hydroxyl, amino, or halogen moieties, onto the propionate backbone can impart specific reactivity. For example, a terminal hydroxyl group could serve as a handle for further derivatization or polymerization.

Bioisosteric Replacement: The ester linkage itself can be replaced with bioisosteres like amides or sulfonamides. This fundamental change significantly alters the electronic distribution, hydrogen bonding capabilities, and metabolic stability of the resulting analog.

Functionalization of the 2-Ethyl-1-buten-1-yl Enol System

The 2-ethyl-1-buten-1-yl enol system offers a versatile platform for introducing structural diversity. The carbon-carbon double bond is a key target for various chemical transformations:

Electrophilic Addition Reactions: The double bond can readily undergo reactions such as halogenation, hydrohalogenation, and epoxidation. These reactions introduce new functional groups and stereocenters, leading to a wide array of derivatives with distinct chemical properties.

Cycloaddition Reactions: The enol system can participate in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to construct complex cyclic and polycyclic architectures. This strategy is particularly useful for creating conformationally constrained analogs.

Modification of the Ethyl Group: The ethyl group itself can be a point of modification. For example, selective oxidation could introduce a hydroxyl or carbonyl group, providing further opportunities for derivatization.

Development of Targeted Synthetic Methodologies for Specific Derivatives

The synthesis of specific derivatives of 2-Ethyl-1-buten-1-yl Propionate necessitates the development of tailored synthetic strategies. The choice of methodology is dictated by the desired structural modifications.

A common starting point for many syntheses is the base-catalyzed condensation of an appropriate ketone with propionic anhydride (B1165640) or a related activated propionate derivative. To achieve specific functionalities, multi-step synthetic sequences are often required. For instance, the synthesis of a hydroxylated derivative might involve the protection of the enol double bond, selective oxidation of the ethyl group, and subsequent deprotection.

The table below outlines hypothetical synthetic approaches for a selection of derivatives, highlighting the key reagents and reaction types.

| Target Derivative | Key Synthetic Steps | Reagents | Reaction Type |

| 2-Ethyl-1-buten-1-yl 3-hydroxypropionate | 1. Silylation of 3-hydroxypropionic acid2. Acyl chloride formation3. Esterification with 2-ethyl-1-buten-1-ol4. Desilylation | 1. TMSCl2. Oxalyl chloride3. DMAP4. TBAF | Protection, Acylation, Esterification, Deprotection |

| (1-Bromo-2-ethylbut-1-en-1-yl) propionate | 1. Bromination of 2-ethyl-1-buten-1-yl propionate | NBS, AIBN | Radical Halogenation |

| 2-(1-(Propionyloxy)but-1-en-2-yl)ethanol | 1. Hydroboration-oxidation of the ethyl group | 1. 9-BBN2. H₂O₂, NaOH | Hydroboration-Oxidation |

Advanced Spectroscopic Characterization of Synthesized Analogs for Structural Confirmation

The unambiguous structural elucidation of newly synthesized analogs of 2-Ethyl-1-buten-1-yl Propionate relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity of atoms. For instance, the appearance of new signals in specific regions of the spectrum can confirm the successful introduction of functional groups. Two-dimensional NMR techniques, such as COSY and HMBC, are employed to establish through-bond correlations and definitively assign all proton and carbon signals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of the synthesized derivatives. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to identify different moieties within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the characteristic stretching frequency of the carbonyl group (C=O) in the propionate ester will be a prominent feature in the IR spectrum. The appearance of new bands, such as a broad absorption for a hydroxyl group (O-H), can confirm the success of a functionalization reaction.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule, particularly those involving the conjugated enol system. Changes in the position and intensity of the absorption maxima upon structural modification can offer insights into the electronic effects of the introduced substituents.

The following table presents hypothetical spectroscopic data for a synthesized derivative, demonstrating how these techniques are used for structural confirmation.

| Spectroscopic Technique | Hypothetical Data for 2-Ethyl-1-buten-1-yl 3-hydroxypropionate | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.25 (t, 2H), 3.80 (t, 2H), 2.50 (q, 2H), 2.20 (q, 2H), 1.15 (t, 3H), 1.05 (t, 3H), 2.80 (br s, 1H) | Confirms the presence of the propionate and 2-ethyl-1-buten-1-yl moieties, and the new hydroxyl group. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 173.5, 145.2, 118.9, 60.8, 36.5, 28.1, 22.4, 13.5, 12.8 | Shows the expected number of carbon signals with chemical shifts consistent with the proposed structure. |

| HRMS (ESI+) | m/z [M+Na]⁺ calculated for C₁₀H₁₈O₃Na: 209.1154; found: 209.1151 | Confirms the elemental composition of the molecule. |

| IR (film) | ν_max 3450 (br), 2970, 1735, 1680 cm⁻¹ | Indicates the presence of a hydroxyl group (O-H), C-H bonds, an ester carbonyl (C=O), and a C=C double bond. |

Theoretical Studies on Structure-Reactivity Relationships in Novel Derivatives

Theoretical and computational chemistry play a vital role in understanding the structure-reactivity relationships of the novel 2-Ethyl-1-buten-1-yl Propionate derivatives. nih.gov Density Functional Theory (DFT) is a powerful tool used to model the electronic structure and predict the reactivity of these molecules. nih.gov

By calculating various molecular properties, such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and atomic charges, researchers can gain insights into how structural modifications influence the chemical behavior of the derivatives. For example, mapping the electrostatic potential can identify the most electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack, respectively.

Role of 2 Ethyl 1 Buten 1 Yl Propionate in Advanced Organic Synthesis and Method Development

A Versatile Building Block in the Synthesis of Complex Molecules

The strategic placement of the double bond and the ester functionality in 2-ethyl-1-buten-1-yl propionate (B1217596) and its structural relatives makes them valuable precursors in the assembly of intricate organic molecules. Their application spans from participating in concerted cycloaddition reactions to serving as progenitors for a variety of functional groups through selective chemical manipulations.

Application in Cascade and Multicomponent Reactions

While specific research on 2-Ethyl-1-buten-1-yl propionate in cascade and multicomponent reactions is not extensively documented, the reactivity of analogous enol esters provides a strong indication of its potential. Enol esters are known to participate as key components in a variety of these reactions, which are highly valued for their efficiency in building molecular complexity in a single step. researchgate.net For instance, enol esters can act as the electron-rich alkene component in Povarov-type reactions, a multicomponent process that yields substituted tetrahydroquinolines.

One notable example involving a related class of compounds, silyl (B83357) enol ethers, is the Pauson-Khand reaction. This reaction, a formal [2+2+1] cycloaddition, combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. wikipedia.org The use of silyl enol ethers as the alkene component has been shown to be an effective strategy for producing oxygenated cyclopentenones, which are valuable synthetic intermediates. strath.ac.ukacs.orgnih.gov This suggests that 2-Ethyl-1-buten-1-yl propionate could potentially serve as a substrate in similar transition-metal-catalyzed cycloadditions.

Furthermore, multicomponent reactions involving the in-situ generation of enolates from esters, followed by their reaction with multiple other components, are a powerful tool in organic synthesis. For example, a catalytic asymmetric alkylative aldol (B89426) reaction has been developed using dialkylzincs, allenic esters, and ketones to produce highly functionalized δ-lactones. nih.gov This highlights the potential for the enolate derived from 2-Ethyl-1-buten-1-yl propionate to participate in similar complex transformations.

Precursor to Diverse Functional Groups via Selective Transformations

The structure of 2-Ethyl-1-buten-1-yl propionate allows for its conversion into a variety of other functional groups, making it a versatile synthetic intermediate. The double bond and the ester moiety can be selectively targeted to yield a range of products.

Transformations at the Double Bond:

Cycloaddition Reactions: The alkene functionality can participate in various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to form cyclic structures. wikipedia.orgacs.orglibretexts.org The electronic nature of the dienophile or enophile would dictate the reaction conditions and outcomes.

Radical Additions: Radical species can add across the double bond, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govnih.govyoutube.com The regioselectivity of such additions would be influenced by the stability of the resulting radical intermediate.

Oxidation and Reduction: The double bond can be oxidized to form epoxides, diols, or cleaved to yield carbonyl compounds. Conversely, catalytic hydrogenation can reduce the double bond to the corresponding saturated alkane.

Transformations Involving the Enol Ester Moiety:

Hydrolysis: The enol ester can be hydrolyzed under acidic or basic conditions to yield the corresponding ketone, 2-ethylbutanal (B1361351) in this case. Enzymatic hydrolysis using lipases can even achieve enantioface-differentiation, providing access to optically active ketones from prochiral enol esters. rsc.orgrsc.orgoup.comoup.comacs.org

Transesterification: Reaction with a different alcohol in the presence of a suitable catalyst can lead to the formation of a new enol ester.

Cross-Coupling Reactions: The enol ester can be converted to an enol triflate, which is a versatile substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, or alkyl groups at the α-position of the original carbonyl compound. organic-chemistry.org

The following table summarizes some potential transformations of 2-Ethyl-1-buten-1-yl propionate based on the known reactivity of analogous enol esters:

| Starting Material Analogue | Reagents and Conditions | Product Functional Group | Reference |

| Silyl Enol Ether | Co₂(CO)₈, Alkyne, CO | Cyclopentenone | strath.ac.ukacs.orgnih.gov |

| α-Substituted Cycloalkanone Enol Ester | Pichia miso (microorganism) | Chiral Ketone | rsc.orgrsc.orgacs.org |

| Substituted Acetoacetate | Triflic Anhydride (B1165640), Base | Enol Triflate | organic-chemistry.org |

| α,β-Unsaturated Imide | Radical Initiator, H-atom source | anti-Propionate Aldol | nih.gov |

| Ynamide and Ester | B(C₆F₅)₃ | Fully Substituted Enol Ester | nih.gov |

A Model System for Fundamental Mechanistic Investigations in Organic Chemistry

The reactivity of enol esters like 2-Ethyl-1-buten-1-yl propionate provides a valuable platform for investigating fundamental concepts in organic chemistry, such as enol and enolate stability, and for the development of novel synthetic strategies.

Studies of Enol Ester Stability and Reactivity under Unconventional Conditions

The stability of enol esters is a key factor influencing their reactivity. While detailed studies on 2-Ethyl-1-buten-1-yl propionate itself are scarce, research on analogous compounds sheds light on the factors governing their stability. The stability of enolates derived from esters is generally lower than that of enolates from ketones due to the competing resonance donation from the ester oxygen. masterorganicchemistry.com

Investigations into the hydrolysis of enol esters under various conditions, including enzymatic and microbial catalysis, provide insights into their stability and the stereochemical course of their reactions. rsc.orgrsc.orgoup.comoup.comacs.org The development of methods for the stereoselective synthesis of enol triflates from β-keto esters under Schotten-Baumann-type conditions highlights the influence of the base and solvent on the geometry of the resulting enol derivative. organic-chemistry.org

Furthermore, the photochemical behavior of enol esters has been the subject of mechanistic studies. The photochemical Fries rearrangement of enol esters leads to the formation of β-diketones, and the quantum yields of these rearrangements are influenced by the structure of the acyl group and the solvent. rsc.org Such studies under unconventional, photochemically-induced conditions contribute to a deeper understanding of the excited-state reactivity of these molecules.

Development of New Synthetic Methodologies Utilizing Enol Esters

The unique reactivity of enol esters has spurred the development of novel synthetic methodologies. The ability to generate enolates from esters and trap them with various electrophiles is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.com

Recent advancements include the development of metal-free, boron Lewis acid-catalyzed carboacyloxylation of ynamides with esters to produce fully substituted acyclic enol esters with high stereoselectivity. nih.gov This methodology offers an atom-economic route to complex enol ester structures.

Moreover, the use of enol ethers, which are structurally related to enol esters, in tandem reactions has been explored. For example, methyl ketone-derived enol ethers react with stabilized rhodium carbenoids to form donor-acceptor cyclopropanes, which can then be converted to γ-keto esters. orgsyn.org This demonstrates the potential for developing cascade reactions initiated by the nucleophilic character of the enol system.

The following table highlights some research findings related to the development of synthetic methodologies involving enol esters and their analogs:

| Reaction Type | Key Findings | Significance | Reference(s) |

| Pauson-Khand Reaction | Silyl enol ethers can be used as alkene equivalents to generate oxygenated cyclopentenones. | Expands the scope of the Pauson-Khand reaction to include functionalized alkenes. | strath.ac.ukacs.orgnih.gov |

| Enzymatic Hydrolysis | Microorganisms like Pichia miso can hydrolyze α-substituted cycloalkanone enol esters with high enantiofacial differentiation. | Provides a method for the synthesis of optically active ketones. | rsc.orgrsc.orgacs.org |

| Carboacyloxylation | A boron Lewis acid catalyzes the intermolecular carboacyloxylation of ynamides with esters to form fully substituted enol esters. | Offers a metal-free, atom-economic, and stereoselective route to complex enol esters. | nih.gov |

| Radical Addition | Intermolecular radical addition to α,β-disubstituted enoates can be achieved with high diastereo- and enantioselectivity. | Leads to the synthesis of anti-propionate aldol-like products. | nih.gov |

Future Directions and Emerging Research Avenues for 2 Ethyl 1 Buten 1 Yl Propionate

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) presents a significant opportunity for revolutionizing the synthesis of 2-Ethyl-1-buten-1-yl Propionate (B1217596). These computational tools can analyze vast datasets from chemical literature and experimental results to predict optimal reaction conditions, suggest novel synthetic pathways, and accelerate the development process. beilstein-journals.org

Machine learning algorithms, such as Artificial Neural Networks (ANN) and Response Surface Methodology (RSM), have already been successfully applied to optimize the synthesis of various esters, including biodiesel and specialty chemical intermediates. researchgate.netresearchgate.net For instance, studies on the enzymatic synthesis of betulinic acid ester demonstrated that ML models could accurately predict reaction yields based on inputs like temperature, reaction time, and enzyme concentration, leading to significantly improved efficiency. ijcce.ac.irijcce.ac.ir A similar approach could be applied to the esterification process for 2-Ethyl-1-buten-1-yl Propionate. By building a predictive model based on experimental data, researchers could rapidly identify the ideal parameters to maximize yield and purity while minimizing reaction time and energy consumption.

Table 1: Application of Machine Learning in Ester Synthesis Optimization (Illustrative Examples)

| ML Model | Ester Type Studied | Input Parameters Optimized | Key Finding/Outcome | Citation |

| Artificial Neural Network (ANN) & Response Surface Methodology (RSM) | Benzyl Lactate | Reaction Temperature, Catalyst Weight, Reaction Time | ANN model showed superior prediction accuracy over RSM for optimizing catalytic esterification. | researchgate.net |

| Multi-Layer Perceptron (MLP), k-Nearest Neighbors (KNN) | Linseed Oil Methyl Esters (Biodiesel) | Reaction Time, Catalyst Concentration, Methanol/Oil Ratio | ML models successfully predicted optimized parameters for maximizing biodiesel yield via transesterification. | researchgate.net |

| Radial Basis Function (RBF) Neural Network | Betulinic Acid Ester | Enzyme Concentration, Temperature, Reaction Time, Substrate Molar Fraction | RBF algorithm effectively modeled and optimized complex enzymatic esterification conditions. | ijcce.ac.ir |

By leveraging these data-driven technologies, the design and optimization of synthetic routes for 2-Ethyl-1-buten-1-yl Propionate can become a more efficient and predictable process, reducing the need for extensive trial-and-error experimentation. beilstein-journals.org

Exploration of Photoredox Catalysis and Electrochemistry for Sustainable Synthesis and Transformations

Future synthetic strategies for 2-Ethyl-1-buten-1-yl Propionate will likely focus on green chemistry principles, with photoredox catalysis and electrochemistry emerging as powerful tools. These methods offer sustainable alternatives to traditional synthesis, which often relies on stoichiometric reagents and harsh conditions. acs.orgnih.gov

Electrochemistry, in particular, provides a pathway for driving chemical reactions using renewable electricity as the "reagent," which can significantly reduce chemical waste and improve energy efficiency. primescholars.com Recent research has demonstrated the successful electrosynthesis of acetate (B1210297) esters from simple feedstocks like carbon monoxide and water, showcasing the potential for creating valuable esters through sustainable means. nus.edu.sg This electrochemical approach avoids the use of transition metal Lewis acids and stoichiometric metallic oxidants, often operating at room temperature in environmentally benign solvents. rsc.org Applying similar electrochemical principles to the synthesis of 2-Ethyl-1-buten-1-yl Propionate could lead to a cleaner, more cost-effective, and scalable manufacturing process. The tunability of electrochemical reactions allows for precise control over redox potentials, which can enhance selectivity and minimize byproduct formation. acs.orgnih.gov

Table 2: Comparison of Conventional vs. Electrochemical Ester Synthesis Approaches

| Feature | Conventional Synthesis (e.g., Fischer Esterification) | Electrochemical Synthesis | Citation |

| Reagents | Often requires stoichiometric, sometimes hazardous, oxidants or catalysts. | Uses electrons (from electricity) as the primary reagent. | acs.orgprimescholars.com |

| Waste Generation | Can produce significant chemical waste from spent reagents and byproducts. | Minimizes waste by avoiding excess reagents, leading to cleaner reactions. | nih.govprimescholars.com |

| Reaction Conditions | May require elevated temperatures and pressures. | Often proceeds under mild conditions (e.g., room temperature). | rsc.org |

| Energy Source | Typically reliant on thermal energy from fossil fuels. | Can be powered by renewable electricity sources (e.g., solar, wind). | nus.edu.sg |

| Selectivity | Can be challenging to control, leading to side reactions. | Highly tunable via electrode potential, allowing for greater chemoselectivity. | acs.org |

The exploration of these advanced synthetic methods could pave the way for a new generation of sustainable processes for producing 2-Ethyl-1-buten-1-yl Propionate and other valuable esters.

Application of Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

A deeper understanding and optimization of the synthesis of 2-Ethyl-1-buten-1-yl Propionate can be achieved through the application of advanced in-situ spectroscopic techniques. Process Analytical Technology (PAT) tools, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. nih.govyoutube.com

This continuous analysis provides invaluable data on reaction kinetics, the formation of intermediates, and the consumption of reactants without the need for offline sampling. For esterification reactions, in-situ FTIR has been used to track the characteristic carbonyl (C=O) stretching vibrations of the carboxylic acid reactant and the resulting ester product. researchgate.netresearchgate.net This allows researchers to precisely determine the reaction endpoint, identify any deviations from the expected pathway, and build robust kinetic models.

The ability to monitor reactions in real-time is crucial for ensuring process safety, consistency, and efficiency. nih.gov For the synthesis of 2-Ethyl-1-buten-1-yl Propionate, implementing in-situ spectroscopy could lead to:

Optimized Reaction Times: By observing the disappearance of reactants and the plateauing of the product peak, the reaction can be stopped at the precise moment of completion, preventing energy waste and the formation of degradation products.

Improved Yield and Purity: Real-time data enables the fine-tuning of parameters like temperature and catalyst loading to maximize the formation of the desired ester and minimize side reactions.

Enhanced Mechanistic Insight: Tracking the rise and fall of intermediate species can help elucidate the reaction mechanism, providing fundamental knowledge that can be used to further improve the synthetic process. youtube.com

The integration of these analytical tools represents a shift towards more controlled and understood chemical manufacturing for complex esters.

Development of Sustainable and Circular Economy Approaches for the Production and Derivatization of Esters

The future production of 2-Ethyl-1-buten-1-yl Propionate will be increasingly influenced by the principles of sustainability and the circular economy. This involves utilizing renewable feedstocks, minimizing waste, and finding value in byproducts.

A key area of focus is the sustainable production of the precursor, propionic acid. While traditionally derived from petrochemicals, bio-based routes using microbial fermentation are gaining significant attention. nih.govmdpi.com Research into metabolically engineered bacterial strains, such as Clostridium saccharoperbutylacetonicum, aims to produce propionate from renewable resources like sugars or waste-derived substrates. nih.gov Although not yet as cost-effective as petrochemical methods, advancements in fermentation and bioprocess engineering are closing the gap, offering a path to a greener starting material for propionate esters. mdpi.comresearchgate.net

Furthermore, the concept of a circular economy encourages the valorization of industrial side-streams. For example, deodorizer distillates from vegetable oil refining are rich in free fatty acids that can be recovered and used as feedstocks for producing high-value chemicals like esters. iroddi.eu This approach not only reduces waste but also creates new, sustainable sources for chemical synthesis.

Deepening Theoretical Understanding of Complex Reaction Pathways and Selectivity Control

Advancements in computational chemistry and theoretical modeling offer a powerful avenue for gaining unprecedented insight into the complex reaction pathways involved in the synthesis of 2-Ethyl-1-buten-1-yl Propionate. Density Functional Theory (DFT) calculations, for example, can be used to model the entire catalytic cycle of a reaction at the molecular level. acs.org

For esterification, a well-understood mechanism is the Fischer esterification, which involves a series of reversible steps including protonation, nucleophilic attack, and elimination of water. oit.edumasterorganicchemistry.comvnaya.comgeeksforgeeks.org While the general pathway is known, controlling selectivity, especially in molecules with multiple functional groups, remains a challenge. nih.gov

Theoretical studies can help address this by:

Mapping Reaction Energy Profiles: Computational models can calculate the energy barriers for different potential reaction pathways, identifying the most favorable route and predicting the structure of transition states. acs.org

Elucidating Catalyst-Substrate Interactions: Modeling can reveal the noncovalent interactions between a catalyst and the reactants, explaining how a catalyst can influence reaction rates and selectivity. acs.org

Predicting Selectivity: In reactions where multiple outcomes are possible, computational analysis can predict which product is more likely to form under specific conditions. This has been used to successfully predict enantioselectivity in the kinetic resolution of alcohols, a principle that could be extended to control selectivity in other esterification reactions. capes.gov.br

By combining theoretical predictions with experimental validation, researchers can develop a more fundamental understanding of the factors that govern the synthesis of 2-Ethyl-1-buten-1-yl Propionate. This knowledge is critical for designing more efficient catalysts and reaction conditions to achieve higher yields and greater control over the final product structure.

Q & A

Q. What protocols ensure safe handling of 2-Ethyl-1-buten-1-yl Propionate in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and handling. Equip with PPE: nitrile gloves, safety goggles, and lab coats. Monitor airborne concentrations via OSHA Method 07. Store waste in sealed containers labeled "flammable organic waste" and dispose via certified hazardous waste facilities. Train personnel on SDS sections 4 (First Aid) and 8 (Exposure Controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。